"Methyl 2-[4-(chlorosulfonyl)phenyl]acetate" CAS number and properties
"Methyl 2-[4-(chlorosulfonyl)phenyl]acetate" CAS number and properties
An In-depth Technical Guide to Methyl 2-[4-(chlorosulfonyl)phenyl]acetate: Properties, Reactivity, and Applications
Abstract
Methyl 2-[4-(chlorosulfonyl)phenyl]acetate is a vital bifunctional reagent in modern organic and medicinal chemistry. Possessing both a reactive sulfonyl chloride and a methyl ester, this molecule serves as a versatile building block for the synthesis of a wide array of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, core reactivity, and key applications, with a particular focus on its utility for researchers, scientists, and drug development professionals. Detailed protocols and mechanistic insights are provided to empower scientists in leveraging this compound for their research endeavors.
Chemical Identity and Physicochemical Properties
Methyl 2-[4-(chlorosulfonyl)phenyl]acetate is identified by the CAS Number 53305-12-7 .[1][2][3][4][5] Its structure features a phenyl ring substituted at the 1- and 4-positions with an acetate methyl ester group and a chlorosulfonyl group, respectively.
The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 53305-12-7 | [1][2][3][4][5] |
| Molecular Formula | C₉H₉ClO₄S | [1][2][3][4][5] |
| Molecular Weight | 248.68 g/mol | [1][4][5] |
| IUPAC Name | methyl 2-(4-chlorosulfonylphenyl)acetate | [3][5] |
| Synonyms | Methyl 4-(Chlorosulfonyl)benzeneacetate, (4-Chlorosulfonylphenyl)acetic Acid Methyl Ester | [2] |
| Boiling Point | 336.3 ± 25.0 °C (Predicted) | [6] |
| Density | 1.390 ± 0.06 g/cm³ (Predicted) | [6] |
| Purity | Typically ≥95% | [1][3] |
| Storage | Store long-term in a cool, dry place; recommended storage at 0-8 °C. | [1][3][6] |
Core Reactivity and Mechanistic Overview
The synthetic utility of Methyl 2-[4-(chlorosulfonyl)phenyl]acetate stems primarily from the high reactivity of the sulfonyl chloride (-SO₂Cl) functional group.
Electrophilicity of the Sulfonyl Group
The sulfonyl chloride group is a potent electrophile.[7][8] The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which strongly withdraw electron density. This renders the sulfur atom highly electron-deficient and thus susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.[7][8]
Mechanism of Nucleophilic Substitution
The reaction of a sulfonyl chloride with a nucleophile is a cornerstone of its chemistry. While subject to extensive study, the mechanism is generally understood to proceed via a stepwise addition-elimination pathway.[8]
-
Nucleophilic Attack: The nucleophile attacks the electrophilic sulfur atom.
-
Intermediate Formation: This leads to the formation of a transient, high-energy trigonal bipyramidal intermediate.[8]
-
Leaving Group Departure: The intermediate collapses, expelling the stable chloride ion to yield the final substituted product.[8]
Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride center.
This reactivity allows for the facile formation of sulfonamides (with amines) and sulfonate esters (with alcohols), which are prevalent structural motifs in pharmaceuticals.[8][9]
Synthesis and Applications in Drug Discovery
Methyl 2-[4-(chlorosulfonyl)phenyl]acetate is a valuable intermediate, or "building block," used in multi-step synthetic sequences.[2]
Synthesis
While detailed industrial synthesis routes are proprietary, the compound can be prepared from related precursors. Potential starting materials include [4-(chlorosulfonyl)phenyl]acetic acid or through the chlorosulfonation of methyl phenylacetate.[10]
Key Applications
The primary application of this reagent is in the synthesis of targeted molecules for drug discovery and development. Its bifunctional nature allows for sequential or orthogonal modification of the ester and sulfonyl chloride moieties.
A notable application is its use as a reagent in the preparation of sulfonyl indoles and related bicyclic compounds. These resulting molecules have been investigated as modulators of the Liver X Receptor (LXR), a target for the treatment and prevention of LXR-mediated diseases. The ability to readily introduce the sulfonyl group onto various scaffolds makes it an indispensable tool in medicinal chemistry campaigns aimed at optimizing lead compounds.[11][12][13]
Exemplary Experimental Protocol: Synthesis of a Sulfonamide
This protocol describes a general procedure for the reaction of Methyl 2-[4-(chlorosulfonyl)phenyl]acetate with a primary or secondary amine to form a sulfonamide, a common transformation in pharmaceutical synthesis.
Materials and Reagents
-
Methyl 2-[4-(chlorosulfonyl)phenyl]acetate (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5 eq) as a non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-[4-(chlorosulfonyl)phenyl]acetate (1.0 eq) and dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and prevent side reactions.
-
Addition of Amine and Base: In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 15-20 minutes. The base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup - Quenching: Upon completion, quench the reaction by slowly adding water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine (to remove excess water).
-
Workup - Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Caption: Experimental workflow for the synthesis of a sulfonamide derivative.
Safety and Handling
As a reactive chemical, Methyl 2-[4-(chlorosulfonyl)phenyl]acetate requires careful handling in a laboratory setting.[14]
-
Hazards: The compound is classified as causing skin irritation and serious eye irritation.[14][15] It may also cause respiratory irritation.[14][15] The sulfonyl chloride group can react with water (including moisture in the air) to produce corrosive hydrochloric acid.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles conforming to EN166 standards, and a lab coat to prevent skin and eye contact.[14][16]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[14][15] Avoid breathing dust, fumes, or vapors.[3][15] Ensure that eyewash stations and safety showers are readily accessible.[14]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14] Store at 0-8 °C for long-term stability.[3][6]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[14]
Conclusion
Methyl 2-[4-(chlorosulfonyl)phenyl]acetate is a powerful and versatile reagent for chemical synthesis. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable handle for constructing sulfonamide and sulfonate ester linkages. For professionals in drug discovery, this compound offers an efficient means to create diverse libraries of molecules for biological screening and to perform lead optimization studies, making it a cornerstone building block in the development of novel therapeutics.
References
- Wikipedia. Sulfonyl halide.
- AK Scientific, Inc. 53305-12-7 Methyl 2-(4-(chlorosulfonyl)phenyl)
- BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- BenchChem. Chemical reactivity of the sulfonyl chloride group.
- LGC Standards. Methyl 2-[4-(Chlorosulfonyl)
- Advanced ChemBlocks Inc. Methyl 2-[4-(chlorosulfonyl)
- ChemicalBook. methyl 2-(4-(chlorosulfonyl)phenyl)
- Sunway Pharm Ltd. Methyl 2-[4-(chlorosulfonyl)
- LGC Standards. Methyl 2-[4-(Chlorosulfonyl)
- Liu, J. et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Anglès, d'A., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Fisher Scientific. (2021).
- SynZeal. Safety Data Sheet - Methyl 2-(4-bromophenyl)
- Central Drug House (P) Ltd. (2021).
- Sigma-Aldrich. (2025).
- ChemicalBook. methyl 2-(4-(chlorosulfonyl)phenyl)
- PubChem. Methyl 2-(4-(methylsulfonyl)phenyl)
- Google Patents. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
- National Institutes of Health. (2024). Methyl-Containing Pharmaceuticals - PMC.
Sources
- 1. 53305-12-7 Methyl 2-(4-(chlorosulfonyl)phenyl)acetate AKSci 9144DA [aksci.com]
- 2. Methyl 2-[4-(Chlorosulfonyl)phenyl]acetate [lgcstandards.com]
- 3. Methyl 2-[4-(chlorosulfonyl)phenyl]acetate 96% | CAS: 53305-12-7 | AChemBlock [achemblock.com]
- 4. Methyl 2-[4-(chlorosulfonyl)phenyl]acetate - CAS:53305-12-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. Methyl 2-[4-(Chlorosulfonyl)phenyl]acetate [lgcstandards.com]
- 6. methyl 2-(4-(chlorosulfonyl)phenyl)acetate | 53305-12-7 [amp.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 10. methyl 2-(4-(chlorosulfonyl)phenyl)acetate | 53305-12-7 [m.chemicalbook.com]
- 11. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. synzeal.com [synzeal.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
